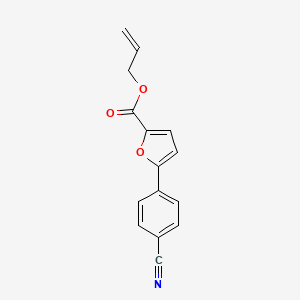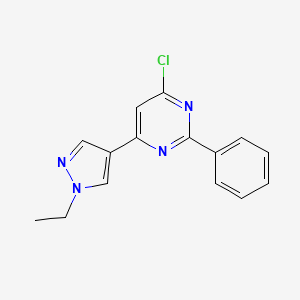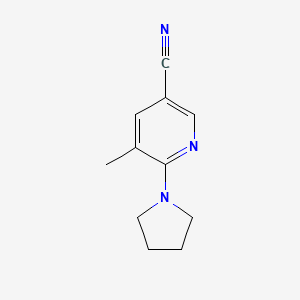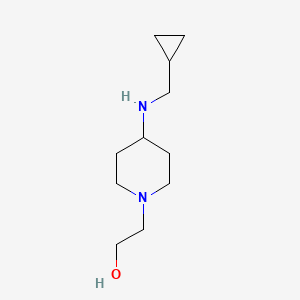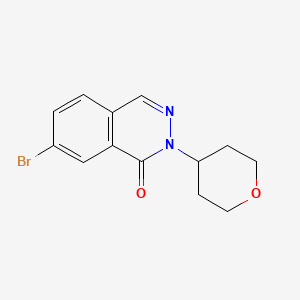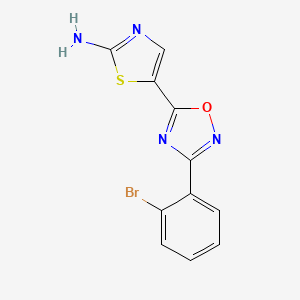
2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3-fluorophenyl group and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole in the presence of a palladium catalyst.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonylation reaction, where the pyrrole is treated with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially converting the fluorine substituent to a hydrogen atom.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the positions ortho and para to the fluorine atom on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: De-fluorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylsulfonyl group can improve solubility and metabolic stability.
類似化合物との比較
- 2-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole
- 2-(3-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole
- 2-(3-Methylphenyl)-3-(methylsulfonyl)-1H-pyrrole
Comparison:
- 2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development compared to its chloro, bromo, and methyl analogs.
特性
分子式 |
C11H10FNO2S |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H10FNO2S/c1-16(14,15)10-5-6-13-11(10)8-3-2-4-9(12)7-8/h2-7,13H,1H3 |
InChIキー |
OWSKNWLJQIJHGL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


